tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate
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Overview
Description
tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound is characterized by the presence of a tert-butyl group, a 4-methylphenyl group, and a 4-oxobutyl group attached to the carbamate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate typically involves the reaction of 4-methylbenzyl chloride with tert-butyl carbamate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the 4-methylphenyl group is replaced by other substituents[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(4-methylphenyl)carbamate
- tert-Butyl N-(4-ethynylphenyl)carbamate
- tert-Butyl N-(4-formylbenzyl)carbamate
Uniqueness
tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate is unique due to the presence of the 4-oxobutyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate |
InChI |
InChI=1S/C16H23NO3/c1-12-7-9-13(10-8-12)14(18)6-5-11-17-15(19)20-16(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,17,19) |
InChI Key |
CKAUQQKFIPAIRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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